molecular formula C20H23NO7S2 B2969275 ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866051-03-8

ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2969275
CAS No.: 866051-03-8
M. Wt: 453.52
InChI Key: OWGSIUNSEKGGPX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 6-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7S2/c1-4-27-20(22)19-13-21(30(25,26)15-8-6-14(3)7-9-15)17-12-16(29(23,24)5-2)10-11-18(17)28-19/h6-12,19H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGSIUNSEKGGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 866050-92-2) is a compound belonging to the class of benzoxazines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The molecular formula of this compound is C14H19NO7S2, with a molecular weight of 377.43 g/mol. The compound is characterized by the presence of sulfonyl groups and a benzoxazine structure, which are critical for its biological properties.

PropertyValue
Molecular FormulaC14H19NO7S2
Molecular Weight377.43 g/mol
CAS Number866050-92-2
PurityNLT 98%

Antimicrobial Activity

Research has demonstrated that benzoxazine derivatives exhibit significant antimicrobial properties. In vitro assays have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Comparative studies suggest that its efficacy may surpass that of standard antibiotics in certain contexts .

Anti-inflammatory Effects

Studies have indicated that compounds within the benzoxazine class can exhibit anti-inflammatory properties. For example, a related compound demonstrated moderate analgesic effects in models of carrageenan-induced edema. While specific data on this compound is limited, its structural analogs have shown promising results in reducing inflammation and pain .

Neuroprotective Properties

Benzoxazines are also being explored for their neuroprotective potential. Preliminary studies suggest that this compound may help mitigate neurodegenerative processes through antioxidant mechanisms. This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Anticancer Activity

Emerging research indicates that benzoxazine derivatives may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This compound has been implicated in these mechanisms, although further studies are required to elucidate its specific effects on various cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzoxazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics such as penicillin and tetracycline, indicating its potential as an effective antibacterial agent .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of benzoxazines found that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against oxidative damage associated with neurodegenerative diseases .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • CAS Registry Number : 866051-08-3
  • Molecular Formula: C₁₈H₁₉NO₇S₂
  • Molecular Weight : 425.48 g/mol
  • Key Substituents :
    • Position 6 : Ethylsulfonyl (-SO₂C₂H₅) group.
    • Position 4 : 4-Methylphenylsulfonyl (-SO₂C₆H₄CH₃) group.

Structural Significance: The compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, a scaffold noted for pharmacological relevance, including calcium antagonism and antihypertensive activity .

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoxazine Core

Key analogs differ in substituent type and position, impacting physicochemical and biological properties:

Compound Name Substituent at Position 6 Substituent at Position 4 Molecular Weight (g/mol) Purity (%) Key References
Ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-...-carboxylate (Target) Ethylsulfonyl 4-Methylphenylsulfonyl 425.48 90–60
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-...-carboxylate None 4-Methoxyphenylsulfonyl 377.41 >90
Ethyl 6-chloro-4-[(3-(trifluoromethyl)phenyl)sulfonyl]-...-carboxylate Chloro (-Cl) 3-Trifluoromethylphenylsulfonyl 433.84 N/A
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Bromo (-Br) None 300.16 N/A

Key Observations :

  • Electron-Withdrawing Effects : The target compound’s dual sulfonyl groups increase molecular weight and polarity compared to analogs with single substituents (e.g., methoxy or halogen groups) .
  • Synthetic Accessibility : The purity of the target compound (60–90%) is lower than analogs like ethyl 4-[(4-methoxyphenyl)sulfonyl]-...-carboxylate (>90%) , suggesting challenges in regioselective synthesis or purification.

Physicochemical Properties

Melting Points and Stability :

  • Sulfonyl groups enhance thermal stability but may reduce solubility in nonpolar solvents.

Spectral Data :

  • IR Spectroscopy : Sulfonyl groups exhibit characteristic S=O stretches at ~1332 cm⁻¹ and 1160 cm⁻¹ , consistent across analogs.
  • NMR : Substituents at position 6 (e.g., ethylsulfonyl vs. chloro) alter chemical shifts. For example, the ¹H NMR of ethyl 6-chloro-...-carboxylate shows δ 7.1–8.5 ppm for aromatic protons , while sulfonyl groups may deshield adjacent protons.

Pharmacological Potential

  • Benzoxazine Scaffold : Associated with calcium antagonism and antihypertensive activity in imidazolinic derivatives .
  • Disulfonamide analogs exhibit moderate yields (80%) and stability, suggesting therapeutic promise .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a 3,4-dihydro-2H-1,4-benzoxazine core. Key steps include:

  • Sulfonylation : Introducing ethylsulfonyl and 4-methylphenylsulfonyl groups at positions 6 and 4, respectively, using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
  • Esterification : The carboxylate group at position 2 is often introduced via ethyl chloroformate or via nucleophilic substitution of a pre-existing leaving group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the compound. Analytical techniques like HPLC or TLC monitor reaction progress .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : A combination of techniques is employed:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions. For example, sulfonyl groups cause deshielding of adjacent protons .
  • FT-IR : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .
  • Elemental Analysis : Validates C, H, N, S percentages (e.g., calculated vs. observed for C₂₀H₂₃NO₇S₂) .
  • Mass Spectrometry (HRMS) : Provides exact molecular weight (e.g., [M+H]⁺ peak) .

Advanced Research Questions

Q. How can the hydrolytic stability of the sulfonyl and ester groups be systematically evaluated under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via:
  • HPLC-UV/Vis : Quantifies parent compound and degradation products over time .
  • LC-MS : Identifies hydrolyzed intermediates (e.g., free carboxylic acid or sulfonic acid derivatives) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots from data at 25°C, 40°C, and 60°C .

Q. What strategies ensure regioselective modification of the benzoxazine ring without disrupting sulfonyl groups?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect sulfonyl moieties with tert-butyl groups during electrophilic substitutions (e.g., nitration, halogenation) .
  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions (e.g., position 7) for functionalization, leveraging steric hindrance from sulfonyl groups .
  • Computational Guidance : DFT calculations (e.g., Mulliken charge analysis) predict reactive sites on the aromatic ring, minimizing trial-and-error synthesis .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) relevant to redox activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The sulfonyl groups may form hydrogen bonds with Arg120 or Tyr355, while the benzoxazine core fits into hydrophobic pockets .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What experimental approaches are used to resolve contradictions in reported bioactivity data for structurally analogous benzoxazines?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from J. Ethnopharmacol. and Eur. J. Med. Chem. to identify variables (e.g., cell lines, assay protocols) causing discrepancies .
  • Orthogonal Assays : Re-test the compound in parallel assays (e.g., MTT vs. ATP-luciferase) under standardized conditions .
  • Structural Elucidation : Confirm batch purity via X-ray crystallography (e.g., comparing unit cell parameters to Cambridge Structural Database entries) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.